This article provides an in-depth analysis of the organic compound 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, covering its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline typically involves the reduction of 6-methoxyquinoxaline. One common method is catalytic hydrogenation using a palladium catalyst under hydrogen gas in an inert atmosphere to prevent oxidation. This process not only simplifies the synthetic route but also enhances yield and purity .
Industrial production follows similar principles but utilizes high-pressure hydrogenation reactors to optimize efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the desired product yield.
6-Methoxy-1,2,3,4-tetrahydroquinoxaline has the molecular formula and features a methoxy group at the 6th position on a partially hydrogenated quinoxaline ring. The structure can be represented as follows:
The presence of the methoxy group significantly influences the compound's chemical properties and biological activity.
6-Methoxy-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions:
Common reagents for these reactions include palladium or platinum catalysts for reductions and halogens or nucleophiles for substitution reactions.
The mechanism of action for 6-Methoxy-1,2,3,4-tetrahydroquinoxaline is primarily linked to its interaction with biological targets. Compounds in this family have been shown to influence neurotransmitter receptors and exhibit diverse biological activities against various pathogens and neurodegenerative disorders. Specifically, tetrahydroquinoxalines can transfer their lone pairs of electrons to excited states of fluorophores, affecting fluorescence emission .
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline include:
These properties are crucial for understanding the compound's behavior in various environments and applications.
The compound designated by the registry number CAS# 13311-79-0 is systematically named under IUPAC conventions as 6-Methoxy-1,2,3,4-tetrahydroquinoxaline. This nomenclature precisely defines its core structure and substituent position [9]. The molecular formula is C₉H₁₂N₂O, corresponding to a molecular weight of 164.204 g/mol [9]. Structurally, it consists of a partially saturated quinoxaline backbone (a bicyclic system with two nitrogen atoms at positions 1 and 4) featuring a methoxy (–OCH₃) group attached at carbon position 6 of the benzene ring. This saturation differentiates it from fully aromatic quinoxalines, as the pyrazine ring is reduced to a tetrahydropyrazine form, altering its electronic properties and reactivity [9].
Key physicochemical properties derived from experimental data include:
Table 1: Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydroquinoxaline
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₉H₁₂N₂O | - |
Molecular Weight | 164.204 g/mol | - |
Density | 1.1 ± 0.1 g/cm³ | - |
Boiling Point | 318.9 ± 42.0 °C | 760 mmHg |
Flash Point | 121.2 ± 17.3 °C | - |
Vapour Pressure | 0.0 ± 0.7 mmHg | 25 °C |
LogP (Partition Coefficient) | 0.77 | - |
Polar Surface Area (PSA) | 33.29 Ų | - |
These properties, particularly the moderate LogP and PSA, suggest potential for crossing biological membranes, aligning with its interest in pharmaceutical research contexts [9].
Isomeric possibilities for this compound arise primarily from positional isomerism of the methoxy group and stereoisomerism related to ring conformation.
Table 2: Key Isomeric and Stereochemical Variations
Variation Type | Description | Impact on Compound |
---|---|---|
Positional Isomers | Methoxy group at C-5, C-7, or C-8 instead of C-6. | Alters electronic distribution, dipole moment, hydrogen bonding capacity, biological target affinity. |
Conformers | Different puckering modes (e.g., envelope, twist) of the saturated pyrazine ring. | Influences overall molecular shape, solid-state packing, and potential binding interactions. |
N-Substituted Stereoisomers | Chiral centers introduced at N-1 or N-4 if asymmetrically substituted (e.g., -NHR where R≠H). | Creates enantiomers (R/S) with potentially distinct pharmacological profiles and requires stereoselective synthesis. |
Understanding these isomeric relationships is critical for precise compound identification and for interpreting structure-activity relationships in medicinal chemistry, as seen in analogues like CETP inhibitors based on tetrahydroquinoline scaffolds [8].
The nomenclature for quinoxaline derivatives, including reduced forms like 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, reflects broader trends in organic chemistry towards systematic precision.
Early Common Names: Historically, complex heterocycles were often named based on source or trivial names. While "quinoxaline" itself (a fusion of quinoline and glyoxal) became established, its reduced derivatives frequently lacked unique trivial names. Instead, they were described functionally relative to the parent quinoxaline. Methoxy-substituted tetrahydro derivatives might have been loosely referred to as "reduced methoxyquinoxalines" or potentially assigned names like "Thalline" (though "Thalline" specifically referred to 6-methoxy-1,2,3,4-tetrahydroquinoline, CAS 120-15-0, illustrating potential confusion between quinoline and quinoxaline naming) [6] .
Adoption of Systematic Saturation Indicators: The need for clarity led to the standardized use of prefixes like "1,2,3,4-tetrahydro-" to unambiguously denote the reduction of one ring (the heterocyclic pyrazine ring in this case) compared to the fully unsaturated "quinoxaline" or the fully saturated decahydroquinoxaline. The position of saturation must be specified, although "1,2,3,4-tetrahydro-" overwhelmingly implies reduction of the N-containing ring system adjacent to the benzene ring.
IUPAC Standardization and Locants: Modern IUPAC rules solidified the structure-based numbering system. The benzenoid ring is numbered 5-8, while the pyrazine ring atoms are 1-4. Substituents are assigned locants based on this numbering. For 6-Methoxy-1,2,3,4-tetrahydroquinoxaline, "1,2,3,4-tetrahydro-" specifies the reduction state, and "6-methoxy-" precisely locates the substituent on the benzenoid ring [9]. The CAS registry number (13311-79-0) provides an unequivocal link to this specific structure, mitigating historical ambiguity. This evolution underscores the shift from potentially ambiguous functional or source-based names to precise, rule-based nomenclature essential for database searching, patent clarity, and scientific communication.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1